6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Overview
Description
“6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” is a compound that belongs to the class of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various pharmaceutical applications due to their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . For instance, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Scientific Research Applications
Human Neutrophil Elastase (HNE) Inhibitors
- Scientific Field: Biochemistry
- Application Summary: Thiazol-2-(3H)-ones have been synthesized and tested as potential inhibitors of Human Neutrophil Elastase (HNE), a potent serine protease involved in various respiratory pathologies .
- Methods of Application: Two-dimensional NMR spectroscopic techniques and tandem mass spectrometry were used to assign the structure of the final compounds .
- Results: The compounds were tested as HNE inhibitors, but no activity was found at the highest concentration used (40 µM). This indicates that the thiazol-2-(3H)-one is not a good scaffold for HNE inhibitors .
Antidepressant and Anticonvulsant Effects
- Scientific Field: Pharmacology
- Application Summary: Benzo[d]thiazol-2-(3H)-one derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
- Methods of Application: A series of new benzo[d]thiazol derivatives were synthesized and tested in a forced swimming test and maximal electroshock seizure test .
- Results: Some compounds showed significant antidepressant and anticonvulsant effects. For example, compounds 2c and 2d displayed a higher percentage decrease in immobility duration (89.96% and 89.62%, respectively) than that of fluoxetine (83.62%). In the maximal electroshock seizure test, compounds 3n and 3q showed the highest anticonvulsant effect, with ED50 values of 46.1 and 64.3 mg kg−1, and protective indices of 6.34 and 4.11, respectively .
Anticancer Activity
- Scientific Field: Oncology
- Application Summary: Certain imidazo[2,1-b]thiazole derivatives, which are structurally similar to “6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide”, have been synthesized and tested for their potential anticancer activity .
- Methods of Application: These compounds were tested against human cancer cell lines HEPG2 (liver cancer) and MCF7 .
- Results: The results of these tests are not specified in the source, but this indicates a potential avenue for further research .
Antimicrobial Activity
- Scientific Field: Microbiology
- Application Summary: Certain thiazole derivatives have been synthesized and tested for their potential antimicrobial activity .
- Methods of Application: These compounds were tested against various bacterial and fungal strains .
- Results: The results of these tests are not specified in the source, but this indicates a potential avenue for further research .
properties
IUPAC Name |
6-propan-2-yl-3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.HI/c1-4-7-15-11-6-5-10(9(2)3)8-12(11)16-13(15)14;/h5-6,8-9,14H,4,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAAJKNOUJSPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(C)C)SC1=N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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